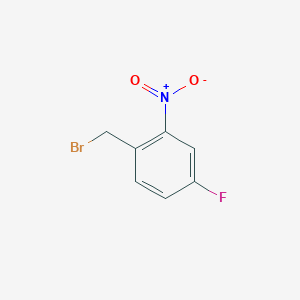

4-Fluoro-2-nitrobenzyl bromide

CAS No.: 76437-44-0

Cat. No.: VC2359698

Molecular Formula: C7H5BrFNO2

Molecular Weight: 234.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76437-44-0 |

|---|---|

| Molecular Formula | C7H5BrFNO2 |

| Molecular Weight | 234.02 g/mol |

| IUPAC Name | 1-(bromomethyl)-4-fluoro-2-nitrobenzene |

| Standard InChI | InChI=1S/C7H5BrFNO2/c8-4-5-1-2-6(9)3-7(5)10(11)12/h1-3H,4H2 |

| Standard InChI Key | NBRNHHKYVFAXCZ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1F)[N+](=O)[O-])CBr |

| Canonical SMILES | C1=CC(=C(C=C1F)[N+](=O)[O-])CBr |

Introduction

Chemical Properties

Basic Information

4-Fluoro-2-nitrobenzyl bromide is identified by several key parameters that define its chemical identity. Table 1 summarizes the fundamental chemical identifiers of this compound.

Table 1: Basic Chemical Identifiers of 4-Fluoro-2-nitrobenzyl bromide

| Parameter | Information |

|---|---|

| CAS Number | 76437-44-0 |

| Molecular Formula | C₇H₅BrFNO₂ |

| Molecular Weight | 234.02 g/mol |

| InChI | InChI=1S/C7H5BrFNO2/c8-4-5-3-6(9)1-2-7(5)10(11)12/h1-3H,4H2 |

| InChIKey | ZODQWFPDKBKNTF-UHFFFAOYSA-N |

| SMILES Notation | C1=CC(=C(C=C1F)CBr)N+[O-] |

| EC Number | 841-353-8 |

The compound is also known by various synonyms in scientific literature and commercial databases, including:

-

1-Bromomethyl-4-fluoro-2-nitrobenzene

-

2-Bromomethyl-5-fluoronitrobenzene

-

α-Bromo-4-fluoro-2-nitrotoluene

-

5-Fluoro-2-nitrobenzyl bromide

Physical Properties

The physical characteristics of 4-Fluoro-2-nitrobenzyl bromide determine its handling properties and application parameters. These properties are summarized in Table 2.

Table 2: Physical Properties of 4-Fluoro-2-nitrobenzyl bromide

| Property | Value |

|---|---|

| Physical State | Colorless liquid (can appear red/tan) |

| Boiling Point | 273°C |

| Density | 1.689 g/mL at 25°C |

| Flash Point | 113°C |

| Recommended Storage Temperature | 2-8°C |

These physical properties influence the compound's stability, handling requirements, and reactivity in various synthetic applications .

Structural Characteristics

4-Fluoro-2-nitrobenzyl bromide possesses a benzene ring with three key substituents arranged in a specific pattern:

-

A nitro (-NO₂) group at position 2

-

A bromomethyl (-CH₂Br) group also at position 2

-

A fluoro (-F) substituent at position 4

This structural arrangement creates a molecule with distinctive electronic properties. The electron-withdrawing nature of both the nitro and fluoro groups influences the reactivity of the bromomethyl group, making it particularly susceptible to nucleophilic substitution reactions. The presence of these electron-withdrawing groups enhances the electrophilicity of the benzylic carbon, facilitating reactions with nucleophiles .

Synthesis Methods

The synthesis of 4-Fluoro-2-nitrobenzyl bromide typically follows similar procedures to those used for related nitrobenzyl bromides. While the search results don't provide specific synthesis methods for this exact compound, the general approach involves free-radical bromination of the corresponding nitrotoluene derivative (4-fluoro-2-nitrotoluene).

Patent EP3587391A1 describes a process for preparing nitrobenzyl bromides that can be adapted for synthesizing 4-Fluoro-2-nitrobenzyl bromide. This process involves the conversion of nitrotoluene via free-radical bromination at the methyl group .

A similar synthesis procedure for the related compound 2-nitrobenzyl bromide involves:

-

Using o-nitrotoluene as the starting material

-

Adding a catalyst such as azobisisobutyronitrile (AIBN)

-

Introducing a bromine source (either elemental bromine or a combination of hydrogen bromide and hydrogen peroxide)

-

Conducting the reaction in a suitable solvent, often dichloroethane

A patent describes an alternative method for synthesizing 2-nitrobenzyl bromide that could potentially be modified for 4-Fluoro-2-nitrobenzyl bromide production:

"Adding 100 kg of raw materials o-nitrotoluene, 110 kg of hydrogen bromide with a mass concentration of 48%, and 10 kg of catalyst azobisisobutyronitrile and 2kg of phase-transfer agent polyvinyl alcohol PEG600, stir and heat up, slowly add 100kg of hydrogen peroxide with a mass concentration of 30% at a temperature of 50-82°C..."

This approach reported yields up to 79.4%, which is higher than conventional methods that typically achieve around 72% yield.

| Classification | Details |

|---|---|

| GHS Hazard Statements | H302: Harmful if swallowed H314: Causes severe skin burns and eye damage |

| Risk Statements | 22-34 (Harmful if swallowed, Causes burns) |

| Transport Classification | UN 3265 8 / PGII |

| Water Hazard Class (WGK Germany) | 3 (highly water-endangering) |

The compound carries significant hazard risks, particularly related to corrosivity and potential for causing burns to skin and eye tissue .

Applications and Research

4-Fluoro-2-nitrobenzyl bromide serves as an important synthetic intermediate in organic chemistry. While the search results don't explicitly detail applications specific to this compound, its structural features suggest several potential uses:

-

Synthetic Precursor: The reactive bromomethyl group makes this compound valuable as a building block in the synthesis of more complex molecules, particularly those requiring selective functionalization at the benzylic position.

-

Pharmaceutical Intermediates: Fluorinated compounds often play important roles in pharmaceutical development due to the unique properties that fluorine substituents impart to drug molecules, including enhanced metabolic stability and binding affinity.

-

Organic Synthesis: The compound can participate in various reactions including nucleophilic substitution, coupling reactions, and other transformations where a reactive benzylic bromide is required.

Based on information about related compounds, 4-Fluoro-2-nitrobenzyl bromide may serve as a precursor in the synthesis of more complex molecules, including potential pharmaceutical intermediates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume